Cas no 288151-46-2 (4-chloro-7,8-difluoro-2-methylquinoline)
4-chloro-7,8-difluoro-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-7,8-difluoro-2-methyl-quinoline
- 4-Chloro-7,8-difluoro-2-methylquinoline
- CTK8E4959
- EN300-78305
- Z756095786
- 288151-46-2
- DTXSID20670966
- AKOS010309660
- SB71248
- MFCD12675034
- Quinoline, 4-chloro-7,8-difluoro-2-methyl-
- 4-chloro-7,8-difluoro-2-methylquinoline
-
- MDL: MFCD12675034
- Inchi: 1S/C10H6ClF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3
- InChI Key: HUZPTBGRZBXWSK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C2C(=C(C=CC2=1)F)F
Computed Properties
- Exact Mass: 213.01600
- Monoisotopic Mass: 213.0156832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.47480
4-chloro-7,8-difluoro-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776603-10mg |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776603-50mg |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | T776603-100mg |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM243033-1g |
4-Chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 97% | 1g |
$733 | 2022-06-11 | |
| Enamine | EN300-78305-0.05g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 0.05g |
$173.0 | 2023-02-12 | |
| Enamine | EN300-78305-0.1g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 0.1g |
$257.0 | 2023-02-12 | |
| Enamine | EN300-78305-0.25g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 0.25g |
$367.0 | 2023-02-12 | |
| Enamine | EN300-78305-0.5g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 0.5g |
$579.0 | 2023-02-12 | |
| Enamine | EN300-78305-1.0g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
| Enamine | EN300-78305-2.5g |
4-chloro-7,8-difluoro-2-methylquinoline |
288151-46-2 | 95% | 2.5g |
$1454.0 | 2023-02-12 |
4-chloro-7,8-difluoro-2-methylquinoline Suppliers
4-chloro-7,8-difluoro-2-methylquinoline Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-chloro-7,8-difluoro-2-methylquinoline
Recent Advances in the Study of 4-chloro-7,8-difluoro-2-methylquinoline (CAS: 288151-46-2) in Chemical Biology and Pharmaceutical Research
The compound 4-chloro-7,8-difluoro-2-methylquinoline (CAS: 288151-46-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its chloro, difluoro, and methyl substitutions on the quinoline backbone, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer drug development. Recent studies have explored its role as a versatile scaffold for the synthesis of novel bioactive molecules, leveraging its ability to interact with various biological targets.
One of the key areas of investigation has been the compound's mechanism of action in inhibiting bacterial growth. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-chloro-7,8-difluoro-2-methylquinoline exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and low cytotoxicity against mammalian cells.
In the field of oncology, recent research has focused on the compound's potential as a kinase inhibitor. A preprint article from early 2024 reported that 4-chloro-7,8-difluoro-2-methylquinoline derivatives show selective inhibition of certain tyrosine kinases involved in cancer cell proliferation. The study employed molecular docking simulations and in vitro assays to demonstrate that these compounds bind with high affinity to the ATP-binding sites of target kinases, suggesting their potential as lead compounds for anticancer drug development. Notably, some derivatives exhibited nanomolar IC50 values against specific cancer cell lines while showing minimal effects on normal cells.
The synthetic accessibility of 4-chloro-7,8-difluoro-2-methylquinoline has also been a subject of recent optimization efforts. A 2023 paper in Organic Process Research & Development described an improved synthetic route that increases yield while reducing the use of hazardous reagents. The new method employs a palladium-catalyzed cross-coupling reaction as a key step, offering better atom economy and scalability compared to traditional approaches. This advancement is particularly significant for potential industrial-scale production of the compound and its derivatives.
Looking forward, researchers are exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. Preliminary studies suggest that certain structural modifications of the 4-chloro-7,8-difluoro-2-methylquinoline core may yield compounds with activity against specific targets in these disease pathways. However, further investigation is needed to fully characterize these effects and assess their clinical relevance. The compound's versatility and the growing body of research supporting its biological activities make it a promising candidate for continued study in drug discovery and development.
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